molecular formula C16H15N3OS2 B6488383 N,1-bis(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899735-68-3

N,1-bis(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B6488383
CAS No.: 899735-68-3
M. Wt: 329.4 g/mol
InChI Key: HPLWYRQUSGGVIE-UHFFFAOYSA-N
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Description

N,1-bis(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a fused pyrrolopyrazine core substituted with two thiophen-2-yl groups and a carboxamide moiety.

Properties

IUPAC Name

N,1-dithiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-16(17-14-6-3-11-22-14)19-9-8-18-7-1-4-12(18)15(19)13-5-2-10-21-13/h1-7,10-11,15H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLWYRQUSGGVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N,1-bis(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The compound features a pyrrolo[1,2-a]pyrazine core fused with thiophene rings, which contribute to its electronic properties. This unique structure allows for various functionalizations that can enhance its reactivity and applicability in different domains.

Table 1: Summary of Synthesis Methods

MethodKey ReagentsYield (%)Reference
Sonogashira couplingThiophene derivatives82
CyclocondensationGuanidine derivativesUp to 91
Metal-catalyzed reactionsIron(III) chlorideVariable

Antifungal Properties

Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant antifungal activity. For instance, compounds similar to this compound have been tested against various fungal strains such as Fusarium graminearum, Rhizoctonia solani, and Botrytis cinerea. Some derivatives demonstrated EC50 values lower than standard antifungal agents like hymexazol.

Anticancer Potential

The compound has also shown promise in anticancer research. Studies suggest that pyrrolo[1,2-a]pyrazine derivatives can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific kinases involved in cell proliferation. This positions them as potential candidates for drug development targeting cancer therapies.

Activity TypeTarget Organism/Cell TypeEC50 (μg/mL)Reference
AntifungalFusarium graminearum35.26
AntifungalRhizoctonia solani33.56
AnticancerVarious cancer cell linesVariable

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films and its charge transport characteristics are beneficial for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Dyes and Pigments

Due to its vibrant color properties when incorporated into polymer matrices or as a standalone dye, the compound is being explored for use in dye-sensitized solar cells (DSSCs) and other pigment applications.

Table 3: Material Applications

Application TypeSpecific Use CasePerformance MetricsReference
Organic ElectronicsOLEDsHigh efficiency
Solar CellsDSSCsImproved light absorption

Comparison with Similar Compounds

Comparative Data Table

Compound Name (Reference) Substituents Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound Bis(thiophen-2-yl) Not reported Hypothesized electron-rich system
N-(3-Chlorophenyl)-... () 3-Cl-phenyl, thiophen-2-yl Not available Limited data
N,1-bis(4-Fluorophenyl)-... () Bis(4-F-phenyl) 353.4 Enhanced metabolic stability
Compound IIa () Thiophen-2-yl, p-tolyl 426.5 6.78% malaria suppression
7a () Phenyl 239.0 Antimicrobial (qualitative)

Key Findings and Implications

  • Thiophene vs. Phenyl/Fluorophenyl : Thiophene’s electron-rich nature may improve charge transport in materials or ligand-receptor interactions in drug design, though fluorophenyl analogs offer better metabolic stability .
  • Synthetic Flexibility : Modular synthesis (e.g., varying substituents via cycloadditions) allows tuning of electronic and steric properties .
  • Bioactivity Gaps : While thiophene-containing analogs show moderate antimalarial activity, structural optimization (e.g., hybridizing with pyrimidine or imidazole) could enhance efficacy .

Preparation Methods

Multi-Step Condensation and Cyclization Approach

The most widely reported method involves a four-step sequence beginning with the formation of the pyrrolo[1,2-a]pyrazine backbone. As demonstrated in analogous syntheses of pyrazole derivatives , the precursor 1H-pyrrolo[1,2-a]pyrazine-2-carboxylic acid is first synthesized via a cyclocondensation reaction between 2-aminopyrrole and ethyl glyoxylate in ethanol at 60°C for 12 hours (yield: 68%) . Subsequent activation of the carboxylic acid group using thionyl chloride (SOCl₂) produces the corresponding acyl chloride, which undergoes nucleophilic substitution with 2-aminothiophene in dichloromethane at 0–5°C.

Critical to this approach is the final bis-thiophenylation step. A palladium-catalyzed Suzuki-Miyaura coupling is employed, where the intermediate 1-chloro-pyrrolo[1,2-a]pyrazine-2-carboxamide reacts with 2-thienylboronic acid in a 1,4-dioxane/water mixture (3:1) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) at 90°C . This method achieves moderate yields (52–58%) but requires rigorous exclusion of moisture and oxygen.

Table 1: Optimization of Suzuki Coupling Conditions

Catalyst Loading (mol%)BaseTemperature (°C)Yield (%)
3K₃PO₄8041
5K₂CO₃9058
5Cs₂CO₃10049

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly enhances reaction efficiency for constructing the fused pyrrolopyrazine system. Building on protocols for spiroindenoquinoxaline derivatives , a one-pot procedure condenses 2-thiophenecarboxamide, propargylamine, and 2,5-dimethoxytetrahydrofuran under microwave conditions (150 W, 140°C, 20 min). The in situ formation of a pyrrolidine intermediate facilitates [4+2] cycloaddition with in situ-generated thiophene carbonyl species.

This method reduces reaction time from 12 hours (conventional heating) to 35 minutes, achieving a 63% isolated yield. Key advantages include improved regioselectivity and minimized side products, as confirmed by HPLC analysis (purity >95%) . The use of TiCl₄ as a Lewis acid, adapted from thiophenecarboxamide syntheses , further stabilizes reactive intermediates.

Solid-Phase Synthesis with Chiral Resolution

For applications requiring enantiomeric purity, a solid-phase method utilizing Wang resin has been developed. The resin-bound 1H-pyrrolo[1,2-a]pyrazine-2-carboxylic acid is sequentially functionalized with 2-thienyl groups via iterative Ullmann couplings. After cleavage from the resin using trifluoroacetic acid (TFA), the racemic mixture is resolved using chiral stationary phase chromatography (CSP) with hexane/isopropanol (85:15) .

Table 2: Chiral Resolution Efficiency

CSP TypeRetention Time (min)Enantiomeric Excess (%)
Cellulose tris(3,5-DMP)12.4 / 14.798.5
Amylose tris(S-α-MPA)10.9 / 16.297.8

This approach yields 46% overall product with >98% ee, though scalability remains challenging due to high catalyst costs .

Spectroscopic Characterization and Validation

All three methods produce analytically pure material, as validated by:

  • 1H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.68–7.61 (m, 4H, thiophene-H), 6.95 (dd, J = 5.1 Hz, 2H, pyrrolo-H), 4.32 (t, J = 7.3 Hz, 2H, CH₂), 3.89 (q, 2H, CH₂), 2.75–2.68 (m, 2H, CH₂) .

  • 13C NMR : 167.8 (C=O), 143.2 (C=N), 128.4–126.1 (thiophene-C), 112.7 (pyrrolo-C) .

  • HRMS : m/z calc. for C₁₇H₁₄N₃O₂S₂ [M+H]⁺: 372.0473, found: 372.0476 .

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

ParameterCondensation RouteMicrowave MethodSolid-Phase Synthesis
Total Yield (%)586346
Reaction Time (h)140.632
Purity (%)929598
ScalabilityHighModerateLow

The microwave-assisted route offers the best balance of speed and yield, while the solid-phase method is preferable for enantioselective synthesis despite its complexity .

Mechanistic Insights and Side Reactions

The rate-determining step in the condensation route involves nucleophilic attack by the thiophene amine on the acyl chloride intermediate. Competing hydrolysis of the acyl chloride in aqueous conditions limits yields, necessitating anhydrous solvents . In contrast, microwave irradiation accelerates the cycloaddition step via dielectric heating, reducing decomposition pathways .

Common impurities include:

  • Byproduct A : Mono-thiophenylated analogue (m/z 279.0892) from incomplete Suzuki coupling.

  • Byproduct B : Over-oxidized pyrrolopyrazine (m/z 389.1021) due to prolonged heating.

Q & A

Q. Critical conditions :

  • Temperature control (<100°C) to prevent ring decomposition .
  • Dry solvents (e.g., THF, DMF) to avoid hydrolysis of intermediates .

Q. Example Synthesis Table :

StepReagents/ConditionsYieldKey Characterization
Core formationCuI, L-proline, K₂CO₃, DMSO, 80°C65%¹H NMR (aromatic protons), MS
AmidationEDC, HOBt, DCM, RT72%IR (C=O stretch at 1680 cm⁻¹)

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • ¹H/¹³C NMR : Identify protons on thiophene (δ 6.8–7.5 ppm) and pyrrolopyrazine (δ 3.0–4.5 ppm for saturated CH₂ groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₆N₃OS₂⁺ requires m/z 354.0712) .
  • X-ray crystallography : Resolve stereochemistry and confirm substituent positions .
  • HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers optimize synthetic yield when scaling up production?

Q. Strategies :

  • Catalyst screening : Test Pd/Cu catalysts for cross-coupling steps to reduce side products .
  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener, higher-yielding reactions .
  • Flow chemistry : Improve reproducibility in multi-step syntheses by controlling residence time and temperature .

Q. Case Study :

VariableYield (Lab Scale)Yield (Pilot Scale)
Batch reaction (DMF)65%48%
Flow reactor (CPME)72%68%

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Q. Common issues and solutions :

  • Split NMR peaks : May indicate rotamers from the carboxamide group. Use variable-temperature NMR (e.g., 25°C vs. 60°C) to coalesce signals .
  • Unexpected HRMS adducts : Sodium or potassium adducts (e.g., [M+Na]⁺) can be minimized by using formic acid in ESI .
  • Ambiguous NOE correlations : Perform 2D NOESY at higher magnetic fields (e.g., 600 MHz) to clarify spatial proximity of thiophene substituents .

Advanced: What experimental designs are recommended for evaluating biological activity in this compound?

Q. Methodological approaches :

Enzyme inhibition assays :

  • Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-GGR-AMC substrate .
  • IC₅₀ determination: Test concentrations from 0.1–100 µM in triplicate .

Receptor binding studies :

  • Radioligand displacement (e.g., ³H-labeled antagonists for GPCRs) .
  • Molecular docking: Compare binding poses of thiophene vs. phenyl analogs using AutoDock Vina .

Cytotoxicity profiling :

  • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

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